molecular formula C14H8F5NO B261806 N-(2,5-difluorophenyl)-4-(trifluoromethyl)benzamide

N-(2,5-difluorophenyl)-4-(trifluoromethyl)benzamide

Cat. No. B261806
M. Wt: 301.21 g/mol
InChI Key: GZGZQMASIKAQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-4-(trifluoromethyl)benzamide, commonly known as DFB, is a chemical compound that belongs to the class of benzamide derivatives. It is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol. DFB has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.

Mechanism of Action

The exact mechanism of action of DFB is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. Studies have shown that DFB can inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. DFB has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
DFB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DFB has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, DFB has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using DFB in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using DFB is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of DFB. One potential direction is the development of DFB-based anticancer drugs. Another direction is the investigation of DFB's potential use as an anti-inflammatory agent. Additionally, further studies are needed to elucidate the exact mechanism of action of DFB and its effects on various signaling pathways.

Synthesis Methods

DFB can be synthesized using various methods, including the reaction of 2,5-difluoroaniline with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2,5-difluoroaniline with 4-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.

Scientific Research Applications

DFB has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. DFB has also been investigated for its potential use as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.

properties

Product Name

N-(2,5-difluorophenyl)-4-(trifluoromethyl)benzamide

Molecular Formula

C14H8F5NO

Molecular Weight

301.21 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H8F5NO/c15-10-5-6-11(16)12(7-10)20-13(21)8-1-3-9(4-2-8)14(17,18)19/h1-7H,(H,20,21)

InChI Key

GZGZQMASIKAQDS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)F)F)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)F)F)C(F)(F)F

Origin of Product

United States

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